3-Amino-2-naphthol
Overview
Description
3-Amino-2-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, featuring both an amino group and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It’s known that amines and phenols, which are functional groups in 3-amino-2-naphthol, often interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, amines can undergo reactions with nitrous acid .
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting it may participate in multiple biochemical pathways .
Pharmacokinetics
The properties of amines and phenols, which are part of its structure, suggest that it may be well-absorbed and could undergo extensive metabolism .
Result of Action
It has been used in the synthesis of various compounds, indicating it may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-2-naphthol are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-naphthol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2-naphthol using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of 2-naphthol with ammonia under high temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitro-2-naphthol. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. For example, halogenation can occur using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated naphthol derivatives.
Scientific Research Applications
3-Amino-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of antioxidants, corrosion inhibitors, and polymer additives.
Comparison with Similar Compounds
- 2-Amino-3-naphthol
- 1,8-Diaminonaphthalene
- 3-Hydroxy-2-naphthoic acid
Comparison: 3-Amino-2-naphthol is unique due to the specific positioning of the amino and hydroxyl groups on the naphthalene ring. This arrangement allows for distinct reactivity and interaction patterns compared to its isomers and other naphthol derivatives. For instance, 2-Amino-3-naphthol has the amino group in a different position, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-aminonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVPTERSBUMMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202520 | |
Record name | 2-Amino-3-hydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-63-0 | |
Record name | 3-Amino-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5417-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-hydroxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-hydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BKE27D17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-Amino-2-naphthol in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It's primarily used in condensation reactions to create larger, more complex heterocyclic compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives []. These derivatives have shown potential for anti-inflammatory and analgesic activities []. Additionally, it can participate in Doebner-von Miller-type annulations, reacting with dimethyl 2-oxoglutaconate to form a precursor for dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate, a compound structurally related to coenzyme PQQ [].
Q2: How does the molecular structure of this compound influence its reactivity?
A2: The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the naphthalene ring significantly influences this compound's reactivity. These functional groups can participate in various reactions, such as condensation reactions with aldehydes or ketones, forming Schiff bases. This reactivity is highlighted in the synthesis of tetraimine Schiff bases, where this compound reacts with 4-nitro-benzaldehyde and subsequent aldehydes like salicylaldehyde []. Furthermore, the spatial arrangement of these groups allows for the formation of intramolecular and intermolecular hydrogen bonds, impacting its crystal packing and interactions with other molecules [, ].
Q3: Can you elaborate on the spectroscopic characteristics that aid in identifying this compound?
A3: this compound can be characterized using various spectroscopic techniques. These include:
Q4: Are there any reported insights into the excited-state behavior of this compound?
A4: Yes, this compound has been investigated for its excited-state proton transfer (ESPT) properties in liposomes []. Research indicates that while it exhibits ESPT behavior, its use as a fluorescent probe in this context is limited. This limitation is attributed to multiple equilibria between different species in the excited state and its low quantum yield in non-polar environments [].
Q5: What are the current limitations in the available research on this compound?
A5: While the provided research highlights some key aspects of this compound, several areas require further investigation:
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